The Emergence of a Hypoxia Modulator: A Technical Guide to the Discovery and Synthesis of Myo-inositol Trispyrophosphate
The Emergence of a Hypoxia Modulator: A Technical Guide to the Discovery and Synthesis of Myo-inositol Trispyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Oxygen Modulation
Myo-inositol trispyrophosphate (ITP), a synthetic, membrane-permeant molecule, has emerged as a significant subject of interest in therapeutic research due to its unique ability to allosterically regulate hemoglobin and enhance oxygen release to tissues.[1][2][3] This property positions ITP as a potential therapeutic agent for a range of conditions characterized by tissue hypoxia, including cardiovascular diseases and certain cancers.[1][3] Unlike its precursor, myo-inositol hexakisphosphate (IP6 or phytic acid), ITP can cross the red blood cell membrane, a critical feature for its in vivo activity.[1][4] This guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of ITP, offering valuable insights for researchers and drug development professionals.
The Genesis of a Synthetic Allosteric Effector
The development of ITP arose from the need for a molecule that could effectively modulate the oxygen-binding affinity of hemoglobin within red blood cells. While the potent allosteric effects of myo-inositol hexakisphosphate (IP6) were known, its high negative charge at neutral pH prevents it from crossing the red blood cell membrane, limiting its therapeutic utility to ex vivo applications.[1] The scientific innovation leading to ITP was the creation of a pyrophosphate derivative of phytic acid.[4] This structural modification resulted in a molecule that retains the ability to interact with hemoglobin but possesses the crucial characteristic of being membrane-permeant.[1][4] This breakthrough paved the way for in vivo studies and the exploration of ITP's therapeutic potential.
Chemical Synthesis of Myo-inositol Trispyrophosphate: A Comparative Overview
The synthesis of ITP is a critical aspect of its research and development. The most established and widely documented method utilizes commercially available phytic acid as the starting material.[5] A theoretical alternative involves a more complex, multi-step synthesis from myo-inositol.[5]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as starting material availability, scalability, and desired purity. The following table provides a comparative overview of the two primary approaches.
| Parameter | Route 1: Cyclization of Phytic Acid | Route 2: Stepwise Synthesis from Myo-Inositol (Theoretical) |
| Starting Material | Phytic Acid (IP6)[5] | Myo-Inositol[5] |
| Key Reactions | Ion exchange, salt formation, intramolecular cyclization[5] | Protecting group manipulation, multiple phosphorylations, pyrophosphorylation[5] |
| Primary Reagents | Dowex 50 resin, Triethylamine, Dicyclohexylcarbodiimide (DCC)[5] | Various protecting group reagents, phosphorylating agents (e.g., phosphoramidites), pyrophosphorylating agents[5] |
| Advantages | Utilizes a readily available and already phosphorylated backbone, simplifying the overall process.[5] | Potentially allows for the synthesis of specific isomers and analogues.[6] |
| Challenges | May result in a mixture of products requiring purification. | A multi-step, complex synthesis with potentially lower overall yield.[5] |
Detailed Experimental Protocol: Synthesis from Phytic Acid
The following protocol outlines the key steps for the synthesis of ITP from phytic acid, a method that leverages the existing phosphorylated inositol structure.
Step 1: Ion Exchange
-
Phytic acid is passed through a Dowex 50 resin to ensure it is in its free acid form.
Step 2: Salt Formation
-
The phytic acid is then neutralized with triethylamine to form the corresponding salt, which is more soluble in organic solvents.
Step 3: Intramolecular Cyclization
-
The triethylamine salt of phytic acid is treated with a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), in an anhydrous solvent like pyridine.[3] This promotes the intramolecular cyclization to form the trispyrophosphate structure.
Step 4: Purification
-
The resulting ITP is typically a mixture of isomers and requires purification, often achieved through anion-exchange chromatography using columns like QAE--Sephadex.[3]
Mechanism of Action: Enhancing Oxygen Delivery
ITP's primary biological function is to act as an allosteric effector of hemoglobin.[2][3] It binds to a site on the hemoglobin molecule distinct from the oxygen-binding heme groups, inducing a conformational change that reduces hemoglobin's affinity for oxygen.[7] This "right shift" in the oxygen-hemoglobin dissociation curve results in an increased release of oxygen from red blood cells into the surrounding tissues.[4][7]
Signaling Pathway and Cellular Uptake
The journey of ITP from administration to its site of action within the red blood cell is a critical aspect of its pharmacology. A key discovery was that ITP enters red blood cells via the Band 3 anion transporter.[2][8] This transporter-mediated uptake is a crucial factor in the tissue-selective action of ITP.[2]
Caption: Allosteric regulation of hemoglobin by ITP.
Experimental Workflow for Studying ITP's Efficacy
A crucial experimental procedure to evaluate the efficacy of ITP is the determination of the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A rightward shift in the P50 value indicates a decrease in hemoglobin's oxygen affinity. [1]
Step-by-Step Protocol for P50 Measurement
-
Blood Sample Preparation: Obtain whole blood or isolated red blood cells.
-
Incubation with ITP: Incubate the blood sample with varying concentrations of ITP or a vehicle control for a specified period.
-
Hemoxymetry: Use a hemoxymeter or a similar instrument to measure the oxygen-hemoglobin dissociation curve.
-
Data Analysis: Determine the P50 value from the dissociation curve for each experimental condition. An increase in the P50 value in the ITP-treated samples compared to the control indicates the desired allosteric effect. [1][7]
Caption: Experimental workflow for P50 measurement.
Therapeutic Potential and Future Directions
The ability of ITP to enhance oxygen delivery to tissues has significant therapeutic implications. In preclinical studies, ITP has demonstrated the potential to improve exercise capacity in models of heart failure. [1][9]In oncology, by alleviating tumor hypoxia, ITP may enhance the efficacy of chemo- and radiotherapy. [7]Further research is ongoing to fully elucidate the therapeutic applications and safety profile of this promising molecule. The development of sensitive analytical methods for detecting ITP in biological fluids is also crucial for both clinical development and anti-doping control. [10]
Conclusion
Myo-inositol trispyrophosphate represents a significant advancement in the field of hemoglobin allosteric modulators. Its unique membrane permeability overcomes the limitations of earlier compounds, opening up new avenues for the treatment of hypoxia-related diseases. The synthetic route from phytic acid provides a viable method for its production, and its mechanism of action is well-characterized. As research continues, ITP holds the promise of becoming a valuable therapeutic tool in a variety of clinical settings.
References
- A Comparative Review of Synthetic Routes to Myo-Inositol Trispyrophosphate (ITPP) - Benchchem. (n.d.).
- Perse, E. A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS, 106(7), 1926–1931.
- Duarte, C. D., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem, 11(18), 2543–2548.
- Wikipedia. (2023). myo-Inositol trispyrophosphate.
- EvitaChem. (n.d.). Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3.
- Oknińska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(3), 2272–2283.
- Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed, 106(7), 1926-1931.
- Duarte, C. D., et al. (2010). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ResearchGate.
- MedchemExpress.com. (n.d.). myo-Inositol trispyrophosphate hexa-triethylamine.
- Benchchem. (n.d.). Myo-inositol Trispyrophosphate (ITPP) Research Compound.
- Biosynth. (n.d.). myo-Inositol trispyrophosphate hexasodium salt | 23103-35-7 | MI16762.
- Riley, A. M., et al. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). PMC - PubMed Central.
- Thermo Fisher Scientific. (2015, January 30). Doping Control: Myo-inositol Trispyrophosphate (ITPP).
Sources
- 1. pnas.org [pnas.org]
- 2. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 4. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myo-inositol Trispyrophosphate (ITPP) Research Compound [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
